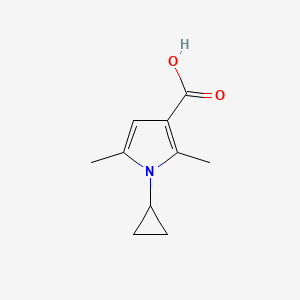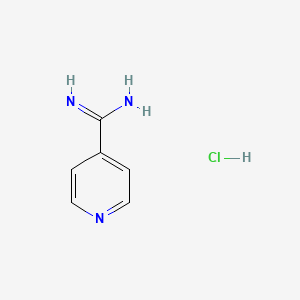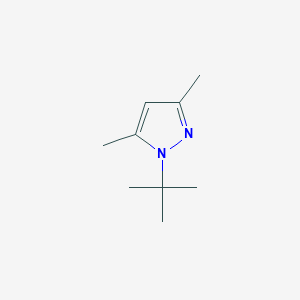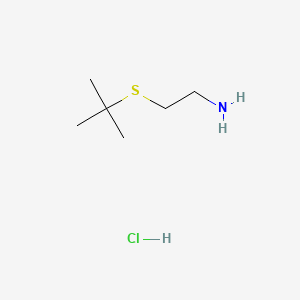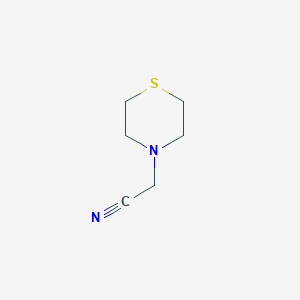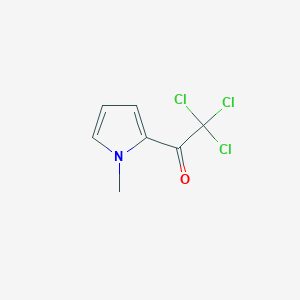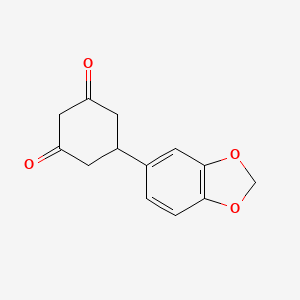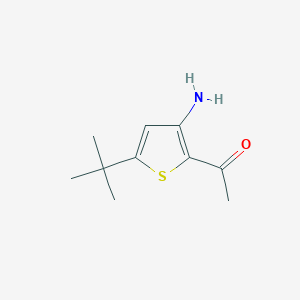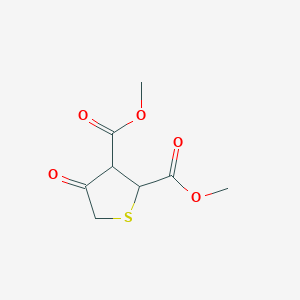![molecular formula C13H17N3OS B1272890 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669708-93-4](/img/structure/B1272890.png)
5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and potential biological activities. The papers provided discuss various derivatives of 1,2,4-triazole, their synthesis, crystal structure, and biological activities, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from simple precursors such as phenol, chloroacetonitrile, and hydrazine hydrate, as described in the synthesis of ethyl 4-(2-phenoxyethyl)-1,2,4-triazol-3-one . The Williamson synthesis, reductive amination, amine formylation, and cyclization are common steps in the formation of these compounds. Similarly, the synthesis of S-substituted derivatives of triazole-thiones involves reactions with alkyl, benzyl, and phenacyl halides, or halogen-containing esters or amides, often in the presence of a base .
Molecular Structure Analysis
The crystal structure of 1,2,4-triazole derivatives is often characterized by X-ray diffraction, revealing the geometry and conformation of the molecules. For instance, the crystal structure of a triazole-thione derivative was determined to belong to the triclinic system, with specific dihedral angles between the triazole ring and substituted benzene rings . The molecular geometry and vibrational frequencies of these compounds can also be calculated using density functional theory (DFT), which provides a theoretical understanding of the molecular structure .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as potential electron donors and reacting with electrophilic reagents . The presence of substituents on the triazole ring can influence the reactivity and the type of chemical reactions the compound can undergo. For example, Schiff bases, which are known for their biological activity, can be formed from triazole-thiones by reacting with aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like nonlinear optical properties, which were found to be greater than those of urea for a particular triazole-thione derivative . Additionally, the photophysical properties, including vibration, absorption, and photoluminescence, can be studied experimentally and theoretically to gain insight into the electronic structure and potential applications of these compounds .
Biological Activities
The biological activities of 1,2,4-triazole derivatives are of significant interest due to their potential as antibacterial, antifungal, and antioxidant agents. For example, a triazole-thione compound was screened for these activities and showed promising results . Another derivative exhibited excellent antioxidant activity, surpassing that of the antibiotic control . These studies highlight the potential of 1,2,4-triazole derivatives in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition and Anti-proliferative Activity : A study by Ali et al., (2022) synthesized a series of 1,2,4-triazoles and evaluated them for urease inhibition and anti-proliferative activities. One of the compounds showed significant urease inhibition and promising anti-proliferative results, indicating potential for therapeutic applications.
DNA Methylation Inhibition : Research conducted by Hovsepyan et al., (2018) involved synthesizing new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives to study their anti-tumor activity and effect on the methylation level of tumor DNA. This suggests their potential use in cancer therapy through DNA methylation pathways.
Biological Potential and Molecular Docking Studies : In a 2020 study by Hotsulia & Kulish, they examined the properties of certain triazole derivatives and conducted molecular docking studies. These compounds demonstrated potential interactions with various biological processes, indicating their significance in pharmacological research.
Protective Effects Against Ethanol-Induced Oxidative Stress : A study by Aktay et al., (2005) investigated triazole derivatives for their ability to ameliorate ethanol-induced oxidative stress in mice. This research suggests the potential therapeutic use of these compounds in treating oxidative stress-related conditions.
Antimicrobial Activities : Research by Karabasanagouda et al., (2007) synthesized and evaluated novel 1,2,4-triazole derivatives for antimicrobial activities. Some of these compounds showed promising results, highlighting their potential as antimicrobial agents.
Safety And Hazards
The safety and hazards associated with a compound like “5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions8.
Zukünftige Richtungen
The future directions for research on a compound like “5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” could include further studies of its synthesis, properties, and potential applications. It could also involve the development of new methods for its synthesis, or the exploration of its potential uses in fields like medicine or agriculture910.
Please note that this information is quite general and may not apply directly to “5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol”. For more specific information, further research would be needed.
Eigenschaften
IUPAC Name |
3-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-10-5-7-11(8-6-10)17-9(2)12-14-15-13(18)16(12)3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNIAMZOUKRHDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387984 |
Source


|
| Record name | 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669708-93-4 |
Source


|
| Record name | 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

